molecular formula C9H7BrN2O2 B1379882 [3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol CAS No. 1199773-57-3

[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol

Cat. No. B1379882
CAS RN: 1199773-57-3
M. Wt: 255.07 g/mol
InChI Key: UFBGGPRHZVQUCT-UHFFFAOYSA-N
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Description

“[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol” is a chemical compound that is part of the pyridine family . It is an active pharmaceutical ingredient and a pharmaceutical adjuvant . The compound is slightly soluble in water .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-bromopyridine-2,3-diamine reacted with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .


Molecular Structure Analysis

The molecular structure of “[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol” can be represented by the SMILES string OCC1=CC=CC(Br)=N1 . The compound has a molecular weight of 188.02 g/mol .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For example, the alkylation reaction of a similar compound gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .


Physical And Chemical Properties Analysis

“[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol” is a solid compound with a melting point of 34°C to 39°C and a boiling point of 246°C . It is slightly soluble in water .

Scientific Research Applications

Synthesis of Pyrido-condensed Heterocycles

One notable application involves the synthesis of pyrido-condensed heterocycles. Donati et al. (2003) demonstrated an efficient procedure for preparing functionalized pyrido-condensed heterocycles containing five to eight atoms in the ring. This method relies on the reaction of 4-substituted isoxazolo[4,5-c]- and [5,4-b]pyridines with Mo(CO)6 in refluxing methanol, highlighting the compound's role in versatile organic synthesis processes (Donati, Ferrini, Fusi, & Ponticelli, 2003).

Catalytic Applications in Oligomerization

Another application is found in the synthesis of nickel complexes with bidentate N,O-type ligands for catalytic oligomerization of ethylene. Kermagoret and Braunstein (2008) synthesized dinuclear complexes using ligands like (pyridin-2-yl)methanol, showcasing the compound's relevance in creating catalysts for polymerization processes (Kermagoret & Braunstein, 2008).

Structural Chemistry and Hydrogen Bonding

In the realm of structural chemistry, Böck et al. (2021) investigated the protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles. Their study provides insights into the molecular conformations, protonation sites, and intermolecular hydrogen bonding patterns, which are critical for understanding the behavior of such compounds in various chemical environments (Böck, Beuchel, Goddard, Richter, Imming, & Seidel, 2021).

Synthesis of Polyols

Kim et al. (2005) explored the double diastereoselective synthesis of syn,syn-Bis(1,2-isoxazolin-5-yl)methanols and related polyols, illustrating the compound's utility in generating complex organic molecules that have potential applications in material science and as intermediates in organic synthesis (Kim, Son, Song, Kim, Seo, & No, 2005).

Safety and Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The future directions for the study of “[3-(6-Bromo-pyridin-2-yl)-isoxazol-5-yl]-methanol” could include further exploration of its pharmaceutical applications, given its role as an active pharmaceutical ingredient and a pharmaceutical adjuvant . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could provide valuable insights into its potential uses.

properties

IUPAC Name

[3-(6-bromopyridin-2-yl)-1,2-oxazol-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c10-9-3-1-2-7(11-9)8-4-6(5-13)14-12-8/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFBGGPRHZVQUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)C2=NOC(=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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